2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione

Pramipexole Synthesis Thiazole Formation Chemical Intermediates

Sourcing a non-interchangeable Pramipexole intermediate with batch-to-batch consistency is critical for ANDA submission. This brominated phthalimide is the sole designated intermediate in the patented, cost-effective route to the Pramipexole tetrahydrobenzothiazole core. - Enables the essential thiazole ring-closure with thiourea; non-brominated analogs cannot substitute. - Serves as an authentic reference standard for HPLC/UPLC impurity profiling per ICH guidelines. - Multi-kilogram quantities available with full CoA documentation for validated GMP synthesis.

Molecular Formula C14H12BrNO3
Molecular Weight 322.15 g/mol
CAS No. 202058-46-6
Cat. No. B12571864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione
CAS202058-46-6
Molecular FormulaC14H12BrNO3
Molecular Weight322.15 g/mol
Structural Identifiers
SMILESC1CC(=O)C(CC1N2C(=O)C3=CC=CC=C3C2=O)Br
InChIInChI=1S/C14H12BrNO3/c15-11-7-8(5-6-12(11)17)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-4,8,11H,5-7H2
InChIKeyBCCYERBPLFVKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione (CAS 202058-46-6): A Specialized Halogenated Phthalimide Building Block


2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is a functionalized phthalimide derivative containing a cyclohexanone ring with a strategically placed bromine atom at the 3-position [1]. It serves as a crucial, non-interchangeable intermediate in the industrial synthesis of the anti-Parkinson's drug Pramipexole (via tetrahydrobenzothiazole formation) and as a reference standard for related impurities [2]. Its molecular formula is C14H12BrNO3, with a molecular weight of 322.15 g/mol [1].

Why Bulk Phthalimide Precursors Fail to Substitute for 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione in Regulated Synthesis


Generic non-halogenated or differently halogenated phthalimide analogs cannot substitute for this specific compound due to the essential role of the 3-bromo substituent in enabling a key heterocycle-forming reaction. In the patented Pramipexole route, the bromine atom acts as a critical leaving group for a ring-closure reaction with thiourea, which is chemically impossible for the non-brominated precursor 2-(4-oxocyclohexyl)isoindole-1,3(2H)-dione [1]. Bypassing this specific intermediate generically would necessitate a fundamentally different, unvalidated, and likely non-regulatory-compliant synthetic pathway, jeopardizing the identity and purity profile of the final active pharmaceutical ingredient (API) .

Head-to-Head Evidence for 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione Against Closest Analogs


Synthetic Necessity: The Bromine Atom Enables an Exclusive Ring-Closing Step Unavailable to the Non-Halogenated Analog

The target compound is the dedicated precursor for forming the phthalimido-tetrahydrobenzothiazole core of Pramipexole. Its direct comparator, the non-brominated 2-(4-oxocyclohexyl)isoindole-1,3(2H)-dione (CAS 104618-32-8), cannot participate in this transformation, rendering it a synthetic dead-end for this pathway [1]. The patented process specifies the use of 2-bromo-4-(phthalimido)-cyclohexanone as the exclusive substrate for the reaction with thiourea [1].

Pramipexole Synthesis Thiazole Formation Chemical Intermediates

Defined Identity as a Critical Pharmacopeial-Linked Impurity Standard Versus a General Laboratory Reagent

This compound is specifically designated and commercially cataloged as a Pramipexole-related impurity, while its non-halogenated analog is not registered for this critical quality control function [1]. This distinction is crucial for analytical method development and validation required for Abbreviated New Drug Applications (ANDAs).

Reference Standards Pramipexole Impurity Pharmacopoeia

Enhanced Molecular Complexity and Selectivity Profile Compared to Linear N-Haloalkylphthalimide Building Blocks

Unlike linear N-haloalkylphthalimide building blocks such as N-(6-Bromohexyl)phthalimide (CAS 24566-79-8), the target compound incorporates a reactive ketone and a constrained cyclohexyl ring, offering a distinct conformational and electrostatic profile for drug discovery . While direct comparative biological data for these two exact compounds is lacking, the target compound's unique scaffold has been utilized as a precursor for generating carbamoylguanidine derivatives with nanomolar dual H2R/D3R agonist activity (pKi > 8) [1].

Molecular Complexity Structure-Activity Relationship IDO1 Inhibition

High-Value Application Scenarios for 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione


Industrial Manufacturer of Generic Pramipexole Dihydrochloride API

This scenario is the primary driver for industrial procurement. The compound is the sole designated intermediate in the patented, cost-effective route for producing the Pramipexole core. A manufacturer committed to this established regulatory pathway must source this specific brominated intermediate in multi-kilogram quantities with batch-to-batch consistency to ensure a validated thiazole ring-closure step, as outlined in WO2006/3677 A1 [1].

ANDAs-Targeting Pharmaceutical R&D and Analytical Quality Control Laboratories

Generic drug developers must identify and quantify all process-related impurities above the identification threshold. Procuring high-purity 2-(3-Bromo-4-oxocyclohexyl)-1H-isoindole-1,3(2H)-dione is mandatory for use as an authentic reference standard in developing and validating stability-indicating HPLC or UPLC methods, a fundamental requirement for any Pramipexole ANDA submission [2].

Medicinal Chemistry Campaigns Targeting GPCR Agonism

For CNS drug discovery programs, this compound serves as a valuable starting material for synthesizing conformationally constrained aminothiazole or carbamoylguanidine libraries. Its unique keto-bromo-cyclohexyl scaffold has been demonstrated to give rise to potent dual H2R/D3R receptor agonists with nanomolar affinities, validating its utility in generating high-quality lead compounds for preclinical evaluation [3].

Synthesis of Selective Herbicide Intermediates

Isoindole derivatives, including those based on the core structure of this compound, have been historically explored for their herbicidal activity. The combination of a reactive halogen and oxygenated cyclohexyl ring provides a functionalization-prone platform for generating novel agrochemical candidates, opening an application avenue beyond pharma [4].

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